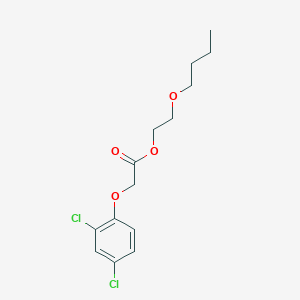

2-Butoxyethyl 2,4-dichlorophenoxyacetate

描述

Historical Context and Evolution of 2,4-D Ester Formulations

The development of 2,4-D originated during the Second World War as part of efforts to increase food production and was commercially released in 1946. researchgate.netmt.govwikipedia.org Its introduction revolutionized weed control by selectively targeting broadleaf (dicot) weeds while leaving grass and cereal crops (monocots) largely unharmed. mt.govwikipedia.org Since its initial commercialization, 2,4-D has become one of the most widely used herbicides globally. researchgate.netresearchgate.netwikipedia.org

Early research led to the creation of various formulations of 2,4-D to improve its efficacy and application characteristics. researchgate.net These formulations fall into two main categories: amine salts and esters. researchgate.net Ester formulations were developed to possess different properties from the parent acid and amine salts, particularly concerning solubility and volatility. nih.govinvasive.org Esters made from alcohols with shorter alkyl chains, such as methyl and isopropyl esters, were found to be highly volatile. researchgate.netinvasive.org This high volatility could lead to vapor drift, causing damage to non-target, susceptible crops located nearby. invasive.org

To mitigate this issue, research and development shifted towards "low-volatile" ester formulations, which are created using alcohols with longer carbon chains. researchgate.netinvasive.org 2-Butoxyethyl 2,4-dichlorophenoxyacetate (B1228070) is a prominent example of such a low-volatile ester. This evolution in formulation chemistry aimed to reduce off-target movement while maintaining the herbicidal effectiveness of the compound, allowing for more precise and contained applications. invasive.org

Significance of 2-Butoxyethyl 2,4-Dichlorophenoxyacetate in Modern Plant Science and Environmental Studies

The significance of this compound in modern science stems from its specific chemical properties and its role as a widely used herbicide. In plant science, its mechanism of action as a synthetic auxin continues to be a subject of study at the molecular level. cambridge.org The ester form is particularly effective as it readily penetrates the foliage of plants. orst.edu Once absorbed, plant enzymes hydrolyze the ester back to the 2,4-D acid, which is the active form of the herbicide that is then translocated within the plant's phloem to its growing points. researchgate.netnih.gov

Environmental studies focus on the fate and transport of this compound. The ester form itself is not persistent under most environmental conditions. orst.edu It rapidly hydrolyzes or biodegrades in soil and water to the 2,4-D acid. fao.orgnih.gov The half-life of 2,4-D esters in soil is typically short, often just a few days. orst.eduorst.educdc.gov However, one study noted that the butoxyethyl ester form had a significantly longer half-life of 186 days in aquatic sediment, highlighting the importance of studying specific formulations in different environmental compartments. orst.edu

Recent research has provided detailed findings on the behavior of the butoxyethyl ester form compared to the parent acid, particularly in aquatic plants. A study comparing Eurasian watermilfoil (EWM) and a hybrid watermilfoil (HWM) demonstrated that the butoxyethyl ester formulation is absorbed to a much greater extent than the 2,4-D acid form. nih.gov

Herbicide Bioaccumulation in Watermilfoil Species

Comparison of the plant concentration factor (PCF), a metric for herbicide bioaccumulation, for 2,4-D acid and 2,4-D butoxyethyl ester in two watermilfoil species. Data from a 2022 study in Pest Management Science. nih.gov

| Herbicide Formulation | Species | Plant Concentration Factor (PCF) |

|---|---|---|

| 2,4-D (acid form) | Eurasian Watermilfoil (EWM) | 5.7 |

| 2,4-D (acid form) | Hybrid Watermilfoil (HWM) | 7.9 |

| This compound | Eurasian Watermilfoil (EWM) | 35.6 |

| This compound | Hybrid Watermilfoil (HWM) | 52.1 |

This greater bioaccumulation in the ester form is a significant factor in its herbicidal efficacy and is a key area of study in understanding its environmental impact and interaction with target and non-target species. nih.gov

Research Gaps and Future Directions in this compound Investigations

Despite decades of use and study, significant research gaps remain. A primary area for future investigation is the evolution of weed resistance. nih.gov While 2,4-D has been effective for many years, the recent development and introduction of 2,4-D-resistant crops are expected to lead to a substantial increase in its use. nih.govresearchgate.net This intensified and more consistent selection pressure raises the potential for the evolution of 2,4-D-resistant weeds. nih.gov Understanding the biochemical and genetic mechanisms of resistance is therefore critical.

Specific research has already pointed to gaps in this area. For instance, in hybrid watermilfoil that shows tolerance to 2,4-D, the mechanism was not related to differences in herbicide absorption, translocation, or metabolism, suggesting that target-site resistance is the likely cause. nih.gov Further research is needed to identify the specific molecular basis of this resistance. nih.gov

Furthermore, the increased use of 2,4-D formulations like the butoxyethyl ester necessitates a deeper understanding of their long-term environmental fate and their effects on non-target organisms and ecosystem functions. researchgate.net Comprehensive ecotoxicological assessments are required to evaluate the stability of these compounds in the field and their impact on a wide range of organisms. researchgate.net The potential for accumulation in specific environmental compartments, such as aquatic sediments, also warrants further investigation to ensure its continued use is sustainable. orst.eduresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-butoxyethyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2O4/c1-2-3-6-18-7-8-19-14(17)10-20-13-5-4-11(15)9-12(13)16/h4-5,9H,2-3,6-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWGIGHRZQTQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032309 | |

| Record name | 2,4-D-Butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to amber liquid; Insoluble in water (12 mg/L at 25 deg C); [HSDB] Clear liquid; Insoluble in water; [MSDSonline] Dark amber liquid; [Reference #1] | |

| Record name | 2,4-D butoxyethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

156-162 °C @ 1-1.5 mm Hg | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Greater than 175 °F (open cup) /2,4-D esters/ | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

ESTER FORMULATIONS HAVE LOW SOLUBILITY IN WATER. /2,4-D; SRP: THEY CAN BE DISPERSED AS AQUEOUS EMULSIONS/, Sol in organic solvents @ 20 °C; miscible in acetone, acetonitrile, n-hexane, and methanol., In water: 12 mg/l, @ 25 °C, Soluble in oils /2,4-D esters/ | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.232 g/cu cm @ 20 °C | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000045 [mmHg], 4.5X10-6 mm Hg @ 25 °C | |

| Record name | 2,4-D butoxyethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE. /2,4-D ESTERS AND AMINE SALTS/, Various esters, salts & mixtures with other herbicides have been marketed by many companies over the past 40 years. ... A sequestering agent is included in commercial formulations to prevent precipitation of calcium or magnesium salts by hard water. | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid, Viscous, colorless liquid | |

CAS No. |

1929-73-3 | |

| Record name | 2,4-D Butotyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-butotyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D-Butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-BUTOTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4OL636NHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Liquid at room temperature | |

| Record name | 2,4-D BUTOXYETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Dynamics and Fate of 2 Butoxyethyl 2,4 Dichlorophenoxyacetate

Environmental Release and Initial Dispersal Pathways

The introduction of 2-Butoxyethyl 2,4-dichlorophenoxyacetate (B1228070) into the environment is primarily linked to its production and extensive use as a herbicide. nih.govnih.gov

Release from Production and Application: Waste Streams and Direct Environmental Application

The manufacturing of 2-Butoxyethyl 2,4-dichlorophenoxyacetate can lead to its release into the environment through various waste streams. nih.govnih.gov However, the most significant and direct pathway of release is its application as a herbicide to control broadleaf weeds in a variety of settings, including agriculture, forestry, and lawn care. blm.govwho.intcanada.ca Formulations containing this compound are applied directly to terrestrial and aquatic environments to manage unwanted vegetation. blm.gov

Atmospheric Transport and Deposition Mechanisms, including Volatilization

Once applied, this compound can enter the atmosphere. While the ester form has a low vapor pressure, some volatilization can occur, particularly with short-chain ester formulations. nih.govwho.intjuniperpublishers.com The compound can exist in the atmosphere in both vapor and particulate phases. cdc.gov Atmospheric transport can be influenced by wind, leading to spray drift from the application site. cdc.gov The particulate-phase of the ester can be removed from the atmosphere through wet and dry deposition. nih.gov In the atmosphere, vapor-phase 2,4-D, a breakdown product, is degraded by reaction with photochemically generated hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov

Hydrospheric Distribution and Transport Phenomena

This compound can enter water bodies through direct application for aquatic weed control, as well as indirectly through spray drift and runoff from treated terrestrial areas. cdc.govmass.gov In water, the ester is expected to adsorb to suspended solids and sediment. nih.gov It undergoes hydrolysis, breaking down into 2,4-D acid and butoxyethanol. mass.gov The rate of hydrolysis is pH-dependent, increasing in more alkaline conditions. nih.gov While microbial degradation is a major detoxification pathway in bottom mud sediments, it is less significant in the water column itself. nih.gov

Pedospheric Mobility and Leaching Potentials

In the soil, this compound is expected to have low mobility. nih.gov This is based on an estimated organic carbon partition coefficient (Koc) of 1,100, which suggests strong adsorption to soil particles. nih.gov However, its primary breakdown product, 2,4-D acid, has a higher potential for leaching due to its lower binding affinity in mineral soils. juniperpublishers.comwikipedia.org The mobility of these compounds in soil is influenced by factors such as soil type, organic matter content, and pH. juniperpublishers.comontosight.ai Leaching is more pronounced in soils with low organic content and higher pH. juniperpublishers.com Despite the potential for mobility, 2,4-D generally tends to remain in the upper layers of the soil due to its relatively rapid degradation. juniperpublishers.com Volatilization from moist soil surfaces is not considered a major fate process. nih.gov

Persistence and Accumulation in Environmental Compartments

The persistence of this compound in the environment is variable and dependent on the specific environmental compartment and conditions.

Half-Life Variability across Soil and Water Environments

The half-life of this compound and its primary degradate, 2,4-D, varies significantly across different environmental matrices. In soil, the degradation is rapid under most conditions, primarily driven by microbial activity. wikipedia.org The ester and amine forms of 2,4-D are not persistent and are expected to degrade rapidly to the acid form. orst.edu

In aquatic environments, the persistence is influenced by factors such as water type, microbial populations, and sunlight. nih.gov The ester breaks down in water, with reported half-lives in some aquatic systems being very short. nih.govmass.gov However, in anaerobic aquatic environments, 2,4-D is more persistent. wikipedia.org

| Environmental Compartment | Compound | Half-Life | Conditions | Source |

|---|---|---|---|---|

| Aerobic Mineral Soil | 2,4-D | 6.2 days | - | wikipedia.org |

| Soil | 2,4-D (acid, diethylamine (B46881) salt, and ester forms) | ~10 days | - | orst.edu |

| Soil | 2,4-D (ester form EHE) | 1-14 days (median 2.9 days) | - | orst.edu |

| Water (Periphyton Ecosystems) | This compound | 0.4 to 3 hours | Batch cultures from grab samples | nih.gov |

| Water (Lake in Northern Georgia) | This compound | Approximately 5 hours | Summer conditions | nih.gov |

| Water (Western Washington) | This compound | 1.7 to 23 hours | - | nih.gov |

| Water | This compound | 26 days (pH 6) to 0.6 hours (pH 9) | Hydrolysis at 28°C | nih.gov |

| Aerobic Aquatic Environment | 2,4-D | 15 days | - | wikipedia.org |

| Anaerobic Aquatic Environment | 2,4-D | 41 to 333 days | - | wikipedia.org |

Influence of Environmental Parameters on Persistence (e.g., temperature, moisture, pH)

The persistence of this compound in the environment is significantly influenced by a variety of physicochemical and biological factors. The ester is readily transformed into its parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D), through hydrolysis and microbial degradation. nih.govjuniperpublishers.com Consequently, the environmental persistence is largely governed by the factors that affect the degradation of 2,4-D. Key parameters include temperature, moisture, and pH.

Temperature: Temperature plays a crucial role in the degradation rate of 2,4-D and its derivatives. Generally, higher temperatures accelerate microbial activity and chemical reactions, leading to faster breakdown. juniperpublishers.comdoi.org Conversely, persistence is prolonged under cold conditions where biological activity is minimal. juniperpublishers.comnih.gov Research has demonstrated a significant temperature dependence for 2,4-D degradation. For instance, one study noted that increasing the reaction temperature from 10°C to 50°C reduced the degradation half-life by more than 70-fold. nih.gov Another study indicated that temperatures above 40°C have a significant impact on the breakdown of 2,4-D. researchgate.net

Moisture: Soil moisture content is another critical factor influencing the persistence of phenoxy herbicides. Higher soil moisture levels generally enhance microbial activity, thereby increasing the rate of biodegradation. doi.org Dry conditions can significantly extend the half-life of these compounds in the soil. juniperpublishers.com The rate of degradation is directly affected by the availability of water, which is essential for microbial processes that break down the herbicide. nih.gov

pH: The pH of the soil and water is a primary determinant of the hydrolysis rate of this compound to 2,4-D. The hydrolysis process is notably faster in alkaline conditions. juniperpublishers.comnih.gov For example, the hydrolysis half-life has been reported to be as long as 26 days at a pH of 6, while it decreases dramatically to just 0.6 hours at a pH of 9. nih.gov The degradation of the resulting 2,4-D is also pH-dependent. In acidic soils with a pH between 4.0 and 4.5, degradation is slower, with reported half-lives of 21 and 41 days, respectively. nih.gov In contrast, in soils with a pH ranging from 5.0 to 8.5, the degradation is much more rapid, with half-lives between 5 and 8 days. nih.gov

Table 1: Influence of pH on the Half-Life of this compound and 2,4-D

| Compound | pH Level | Half-Life | Environment | Reference |

|---|---|---|---|---|

| This compound (Hydrolysis) | 6 | 26 days | Water | nih.gov |

| This compound (Hydrolysis) | 9 | 0.6 hours | Water | nih.gov |

| 2,4-D (Degradation) | 4.0 | 41 days | Soil | nih.gov |

| 2,4-D (Degradation) | 4.5 | 21 days | Soil | nih.gov |

| 2,4-D (Degradation) | 5.0 - 8.5 | 5 - 8 days | Soil | nih.gov |

Sediment Accumulation Dynamics

The accumulation of this compound and its primary metabolite, 2,4-D, in sediments is a complex process influenced by sorption, desorption, and microbial degradation.

While accumulation in bottom sediments is generally not considered a primary fate for most phenoxy herbicides, the conditions within these sediments are conducive to microbial degradation, which is the main pathway for detoxification. nih.gov The initial compound, this compound, has an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1,100, which suggests it has low mobility and a tendency to adsorb to soil and sediment particles. nih.gov

However, upon its rapid hydrolysis to the more mobile 2,4-D anion, the potential for leaching increases. nih.govcdc.gov The sorption of 2,4-D to sediment is strongly and positively correlated with the organic carbon content of the sediment. researchgate.net Higher organic carbon content leads to greater sorption. Conversely, sorption is negatively correlated with sediment pH; as pH increases, sorption tends to decrease. researchgate.net One study found that a small but significant increase in sorption occurred when the temperature was raised from 5°C to 25°C. researchgate.net

Despite its sorption to particles, the potential for long-term accumulation of 2,4-D in sediments appears to be limited. Research has shown that a substantial portion of the sorbed 2,4-D can be released from the sediment back into the water column. researchgate.net One study on wetland sediments found that between 62% and 100% of the sorbed 2,4-D was desorbed within 8 hours. researchgate.net This dynamic suggests that sediments can act as a temporary reservoir for the compound, but significant, long-term accumulation is unlikely. Microbial activity, which is particularly dominant in bottom mud and sludge, plays a crucial role in breaking down the compound within the sediment layer. nih.gov

Table 2: Factors Influencing 2,4-D Sorption in Sediments

| Parameter | Relationship with Sorption | Reference |

|---|---|---|

| Organic Carbon Content | Positive Correlation (Higher OC = Higher Sorption) | researchgate.net |

| pH | Negative Correlation (Higher pH = Lower Sorption) | researchgate.net |

| Temperature (5°C vs 25°C) | Small Positive Increase at Higher Temperature | researchgate.net |

Transformation and Degradation Pathways of 2 Butoxyethyl 2,4 Dichlorophenoxyacetate

Chemical Hydrolysis in Aquatic and Terrestrial Systems

The transformation of 2-butoxyethyl 2,4-dichlorophenoxyacetate (B1228070) in the environment is significantly influenced by chemical hydrolysis, a process that cleaves the ester bond, yielding 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-butoxyethanol. This abiotic process is a primary degradation pathway in both aquatic and terrestrial systems.

pH-Dependent Hydrolysis Kinetics of the Ester Linkage

The rate of hydrolysis of the ester linkage in 2-butoxyethyl 2,4-dichlorophenoxyacetate is highly dependent on the pH of the surrounding medium. nih.govjuniperpublishers.com The process is subject to both acid and base catalysis, with the minimum rate of hydrolysis occurring at a pH just below 4. nih.gov In alkaline conditions, the rate of hydrolysis increases significantly. nih.govresearchgate.net This is because the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester group, which is a well-established mechanism for second-order alkaline hydrolysis of esters. chemrxiv.org

Research has quantified the impact of pH on the degradation rate. At a temperature of 28°C, the half-life of the compound dramatically decreases as the pH becomes more alkaline. For instance, the calculated half-life is 26 days at a pH of 6, which shortens to just 0.6 hours at a pH of 9. nih.gov This rapid degradation in basic waters suggests that hydrolysis is often the principal transformation pathway for 2,4-D esters in natural water bodies, which tend to be slightly alkaline. juniperpublishers.comresearchgate.net Similarly, the rate of photolysis, another degradation process, is also influenced by pH, occurring faster at pH 9.0 than at more neutral or acidic conditions of pH 7.0 or 4.0. researchgate.net

Table 1: pH-Dependent Hydrolysis Half-Life of this compound at 28°C

| pH | Half-Life |

|---|---|

| 6 | 26 days |

| 9 | 0.6 hours |

Data sourced from PubChem CID 16002. nih.gov

Abiotic Hydrolysis Processes and Rates

In addition to chemical hydrolysis, photolysis can contribute to the abiotic degradation of this compound, particularly in sunlit surface waters. cdc.gov However, direct photolysis in water is considered a relatively slow process. The minimum photolysis half-life for the butoxyethyl ester under September sunlight in the southern United States is estimated to be about 14 days. researchgate.net The decomposition of 2,4-D via ultraviolet light can lead to the formation of several products, including 2,4-dichlorophenol (B122985), 4-chlorocatechol, and 2-hydroxy-4-chlorophenoxyacetic acid. researchgate.net

Microbial Biodegradation Mechanisms

Microbial activity is a primary driver for the degradation of this compound and its principal hydrolysis product, 2,4-D, in the environment. nih.gov A diverse array of microorganisms in soil and water possess the enzymatic machinery to break down these compounds.

Aerobic and Anaerobic Degradation Processes

The biodegradation of 2,4-D and its esters can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov Aerobic degradation is generally more rapid and is considered the main microbial degradation pathway in most environments. cdc.gov The aerobic aquatic metabolism half-life for 2,4-D is reported to be around 15 days. cdc.gov In aerobic soil, the biodegradation half-life can be as short as 6.2 days. cdc.gov

Anaerobic degradation of 2,4-D also occurs, although it is typically a slower process. researchgate.netnih.gov The persistence of 2,4-D is significantly longer in anaerobic environments, with a half-life ranging from approximately 41 to 333 days in anaerobic aquatic metabolism studies. cdc.gov Despite the slower rate, anaerobic biodegradation is crucial for the remediation of contaminated anoxic environments like sediments and groundwater. researchgate.netnih.gov Studies have shown that microbial communities from contaminated soils can degrade 2,4-D under both aerobic and anaerobic conditions. nih.gov For instance, Thauera sp. strain DKT has been isolated and shown to utilize 2,4-D as a carbon and energy source under anaerobic conditions, using nitrate (B79036) as an electron acceptor. nih.gov

Identification and Characterization of Degrading Microbial Consortia (e.g., bacterial and fungal strains)

A wide variety of microorganisms capable of degrading 2,4-D have been isolated and identified from contaminated sites. nih.gov These microbes are crucial for the natural attenuation and bioremediation of 2,4-D. The ability to mineralize this herbicide is widespread among microbial communities globally. nih.gov

Bacterial strains are the most studied group of 2,4-D degraders. Numerous genera have been identified, including Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter, Ochrobactrum, Delftia sp., and Thauera sp. nih.govresearchgate.net These bacteria have been isolated from various environments, including agricultural soils polluted with herbicides. frontiersin.org

Fungi also play a significant role in the degradation of 2,4-D. researchgate.net Fungal mycelia can effectively penetrate substrates, and their enzymatic systems can detoxify xenobiotics. researchgate.netresearchgate.net Genera of fungi known to degrade 2,4-D include Aspergillus, Penicillium, Trichoderma, Fusarium, Mortierella, Umbelopsis, and the white-rot fungus Rigidoporus sp. nih.govnih.gov

Table 2: Examples of Microbial Genera Capable of Degrading 2,4-Dichlorophenoxyacetic Acid (2,4-D)

| Microbial Group | Genera |

|---|---|

| Bacteria | Achromobacter, Cupriavidus, Delftia, Ochrobactrum, Pseudomonas, Sphingomonas, Thauera |

| Fungi | Aspergillus, Fusarium, Mortierella, Penicillium, Rigidoporus, Trichoderma, Umbelopsis |

Data sourced from multiple studies. nih.govnih.govresearchgate.net

Enzymatic Pathways of 2,4-Dichlorophenoxyacetic Acid Catabolism (hydroxylation, side-chain cleavage, decarboxylation, ring opening)

The microbial breakdown of 2,4-D proceeds through a series of enzymatic reactions that constitute a catabolic pathway. The initial and most well-characterized step in the aerobic bacterial degradation pathway is the cleavage of the ether linkage of the side chain from the aromatic ring. researchgate.net This reaction is often catalyzed by a dioxygenase, such as the well-studied 2,4-D/α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene. nih.gov This cleavage yields 2,4-dichlorophenol (2,4-DCP) and glyoxylate. researcher.life

Following side-chain cleavage, the resulting 2,4-DCP undergoes hydroxylation. A 2,4-DCP hydroxylase adds a hydroxyl group to the aromatic ring, forming 3,5-dichlorocatechol. nih.gov The aromatic ring of this intermediate is then cleaved, which is a critical step in the degradation process. nih.gov This ring-opening is typically catalyzed by a dioxygenase, which can perform either ortho or meta cleavage, breaking the bond between or adjacent to the two hydroxyl groups, respectively. d-nb.info The resulting aliphatic acids, such as chloro-muconic acid, are further metabolized through pathways like the β-ketoadipate pathway and eventually enter the central metabolism of the cell.

Fungal degradation pathways can differ, with hydroxylation of the aromatic ring sometimes occurring as an initial step before side-chain cleavage. researchgate.net Anaerobic degradation pathways are less understood but are known to converge on the central intermediate benzoyl-CoA, which then undergoes dearomatization by reductases before the ring is cleaved. d-nb.info In some anaerobic pathways, the degradation of 2,4-D can proceed through reductive side-chain removal to form 2,4-DCP, which is then sequentially dechlorinated to 2-chlorophenol, 4-chlorophenol, and finally phenol (B47542) before complete degradation. nih.gov

Genetic Basis of Microbial Degradation and Gene Transfer

The microbial degradation of this compound first involves the hydrolysis of the ester to its active form, 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov The genetic foundation for the subsequent breakdown of 2,4-D is well-documented, primarily involving a set of genes known as tfd genes. nih.govmdpi.com This classic gene cluster, tfdABCDEF, was first identified on the plasmid pJP4 in the bacterium Cupriavidus necator JMP134. mdpi.com These genes encode the enzymes responsible for the sequential catabolism of 2,4-D. frontiersin.org

The degradation pathway is initiated by the tfdA gene, which codes for an α-ketoglutarate-dependent 2,4-D dioxygenase. nih.govresearchgate.net This enzyme is responsible for cleaving the acetic acid side chain from the 2,4-D molecule to form 2,4-dichlorophenol (2,4-DCP). nih.gov Following this initial step, the enzymes encoded by the tfdB, C, D, E, and F genes further metabolize 2,4-DCP through a series of reactions, including hydroxylation, ring cleavage, and conversion to intermediates of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Other genes, such as tfdK and tfdR, are involved in the transport of 2,4-D into the bacterial cell and the regulation of the degradation pathway, respectively. mdpi.com

The ability to degrade 2,4-D is found across a diverse range of bacteria, including members of the alpha, beta, and gamma subgroups of Proteobacteria. nih.gov The widespread nature of this capability is largely attributed to horizontal gene transfer. nih.gov Evidence for this includes the incongruence between the phylogenetic trees of the 2,4-D degrading bacteria (based on SSU rDNA) and the phylogeny of their tfdA genes. nih.gov This suggests that the genetic information for 2,4-D degradation has been exchanged between different bacterial species. nih.gov The tfd genes are often located on mobile genetic elements like plasmids (e.g., pJP4) and transposons, which facilitates their transfer between bacteria. researchgate.netnih.gov While the tfd gene cluster is the most studied, other gene clusters, such as the cad genes found in Bradyrhizobium sp., are also capable of metabolizing 2,4-D. mdpi.com

| Gene | Encoded Enzyme/Protein | Function in 2,4-D Degradation Pathway | Reference |

| tfdA | α-ketoglutarate-dependent 2,4-D dioxygenase | Cleavage of the ether bond, converting 2,4-D to 2,4-dichlorophenol (2,4-DCP). | nih.gov |

| tfdB | 2,4-DCP hydroxylase | Hydroxylation of 2,4-DCP to form 3,5-dichlorocatechol. | researchgate.net |

| tfdC | Chlorocatechol 1,2-dioxygenase | Ortho cleavage of the dichlorocatechol aromatic ring. | nih.gov |

| tfdD | Chloromuconate cycloisomerase | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. | nih.gov |

| tfdE | Chlorodienelactone hydrolase | Converts 2-chlorodienelactone to 2-chloromaleylacetate (B1243639). | nih.gov |

| tfdF | Chloromaleylacetate reductase | Converts 2-chloromaleylacetate to intermediates of the TCA cycle. | nih.gov |

| tfdK | 2,4-D transport protein | Facilitates the uptake of 2,4-D into the bacterial cell. | mdpi.com |

| tfdR | Regulatory factor | Regulates the expression of the tfd catabolic genes. | mdpi.com |

Environmental Factors Modulating Microbial Degradation Rates

The rate at which microbial communities degrade this compound is influenced by a multitude of environmental factors. The initial hydrolysis of the ester to 2,4-D is pH-dependent, occurring more rapidly in alkaline conditions. inchem.org The subsequent microbial degradation of 2,4-D is then governed by factors that affect microbial activity and population dynamics.

Microbial Population: The presence and abundance of microorganisms with the genetic capacity to degrade 2,4-D are primary determinants of the degradation rate. Soils with a history of exposure to phenoxy herbicides often exhibit faster degradation due to the selection and enrichment of a degrader population. frontiersin.org The initial number of degrading microbes can be very low, but their population can increase significantly after exposure to the herbicide. nih.gov

Nutrient Availability: The availability of essential nutrients can impact microbial activity. While 2,4-D can serve as a carbon and energy source for some bacteria, the presence of other, more easily metabolizable carbon sources can sometimes delay the onset of herbicide degradation.

Oxygen Levels: Microbial degradation of 2,4-D can occur under both aerobic and anaerobic conditions, though the rates and pathways can differ significantly. Aerobic degradation is generally much faster, with reported half-lives of around 6.2 days in soil. cdc.govnih.gov Anaerobic degradation is a considerably slower process, with half-lives ranging from 41 to over 300 days. cdc.govjuniperpublishers.com

Temperature and pH: Microbial metabolism is highly sensitive to temperature and pH. Degradation rates are generally optimal under moderate temperature and pH conditions. For example, haloalkaliphilic bacteria isolated from a contaminated site showed optimal growth and 2,4-D degradation at pH 8.4-9.4. psu.edu Low temperatures, such as those found on the Greenland ice sheet, can significantly slow down the metabolic rate of microbes, leading to much lower mineralization rates compared to temperate environments. nih.gov

| Environmental Factor | Effect on Degradation Rate of 2,4-D | Explanation | Reference |

| Microbial Population | Increases with a larger, adapted population | A higher number of specialized microbes leads to faster breakdown. Prior exposure enriches these populations. | |

| Oxygen Levels | Significantly faster under aerobic conditions | Aerobic pathways are more efficient. Half-life is days (aerobic) vs. months (anaerobic). | cdc.govnih.gov |

| Temperature | Decreases at low temperatures | Low temperatures slow down microbial metabolism and enzymatic activity. | nih.gov |

| pH | Dependent on microbial species | Optimal pH varies; some bacteria are adapted to alkaline conditions (pH 8.4-9.4). | psu.edu |

| Organic Matter | Complex; can increase or decrease | Sorption to organic matter reduces bioavailability. However, it also supports higher microbial biomass. | juniperpublishers.com |

Photochemical Degradation Processes

Absorption Spectrum and Direct Photolysis in Aqueous Solutions

Photochemical degradation is initiated when a chemical absorbs light energy. This compound, like other phenoxy herbicides, absorbs ultraviolet (UV) radiation from sunlight. nih.gov The UV absorption spectra for 2,4-D esters show characteristic absorption maxima in the range of 280-290 nm. nih.gov Specifically, three absorption maxima have been noted for 2,4-D esters at approximately 230 nm, 285 nm, and 293 nm. nih.gov More detailed studies on 2,4-D have identified absorption bands at 229 nm and 283 nm, which are associated with the π→π* and n→π* transitions of the aromatic ring. mdpi.comresearchgate.net Since sunlight reaching the Earth's surface contains wavelengths greater than about 280 nm, the compound can absorb this energy and undergo direct photolysis in aqueous environments. nih.gov This process involves the direct breakdown of the molecule as a result of absorbing light energy, and its rate is independent of pH. nih.govmdpi.com

Characterization of Photolytic Degradation Products

The photolysis of 2,4-D esters leads to the formation of several degradation products. Irradiation of 2,4-D esters with wavelengths greater than 290 nm has been shown to yield 2- and 4-chlorophenoxyacetic acid esters. nih.gov Studies on the photolysis of a similar compound, 2,4-D ethylhexyl ester, in aqueous solutions identified the primary degradation products as the parent acid (2,4-D) and 2,4-dichlorophenol. inchem.org This suggests a key degradation pathway involves the cleavage of the ester linkage, followed by further breakdown of the 2,4-D molecule. The formation of 2,4-dichlorophenol indicates the cleavage of the ether bond between the aromatic ring and the acetic acid side chain. nih.gov

Interplay of Degradation Mechanisms in Environmental Dissipation

Upon release into the environment, the ester is subject to chemical hydrolysis, a process accelerated by alkaline pH, which converts it to the more water-soluble and biologically active 2,4-D anion. inchem.orgjuniperpublishers.com This initial transformation is crucial as it precedes the major degradation pathways.

In soil and aquatic systems with active microbial populations, biodegradation is typically the primary route of dissipation. nih.gov The rate is highly dependent on factors like the presence of adapted microorganisms, oxygen availability, temperature, and pH. nih.govcdc.govpsu.edu In warm, aerobic, and nutrient-rich environments with a history of herbicide exposure, microbial degradation can be rapid, leading to short half-lives. nih.gov

Simultaneously, in sunlit surface waters, photochemical degradation occurs. cdc.gov Direct photolysis breaks down the molecule through the absorption of UV radiation, while indirect photolysis involves reactive species generated by other light-absorbing compounds. nih.govnih.gov Photodegradation becomes particularly important in conditions where microbial activity is limited, such as in cold or oligotrophic waters. nih.govcdc.gov

Therefore, a comprehensive understanding of the environmental fate of this compound requires consideration of these interconnected pathways. For instance, runoff from an agricultural field might carry the compound into a stream. In the soil, microbial degradation would be the key process, but once in the clear, sunlit water of the stream, photodegradation would also contribute significantly to its breakdown. The final degradation products are often similar, with both pathways capable of cleaving the ether linkage to form 2,4-dichlorophenol, which is then further mineralized. nih.govinchem.org The balance between these mechanisms ultimately dictates the compound's persistence and potential impact on the ecosystem.

Plant Physiology and Herbicidal Action Mechanisms of 2 Butoxyethyl 2,4 Dichlorophenoxyacetate

Absorption, Translocation, and Distribution in Sensitive Plants

The journey of 2-Butoxyethyl 2,4-dichlorophenoxyacetate (B1228070) from external application to its sites of action within a sensitive plant involves efficient absorption, systemic transport through vascular tissues, and targeted accumulation in regions of active growth.

2-Butoxyethyl 2,4-dichlorophenoxyacetate is an ester formulation of 2,4-D. mt.gov Ester forms are characterized by their nonpolar nature, which facilitates more rapid absorption through the waxy cuticle of plant leaves compared to more polar salt formulations. nih.gov This lipophilic characteristic allows for efficient penetration of the leaf surface. nih.gov Once inside the plant, the ester form is rapidly converted by plant enzymes into its active acidic form, 2,4-dichlorophenoxyacetic acid (2,4-D), which is the primary herbicidally active molecule. nih.gov This rapid conversion within the plant tissue maintains a concentration gradient that favors continued absorption.

While foliar uptake is the primary route, absorption can also occur through the roots. nih.gov When applied to the soil, the compound can be taken up by the root system.

Research comparing the bioaccumulation of different 2,4-D formulations in aquatic plants, such as Eurasian watermilfoil (EWM) and its hybrid (HWM), demonstrates the high uptake efficiency of the butoxyethyl ester form. The plant concentration factor (PCF), which measures the ratio of herbicide concentration in the plant to the external concentration, highlights this efficiency.

Table 1: Herbicide Bioaccumulation in Watermilfoil Species

| Plant Species | Formulation | Plant Concentration Factor (PCF) |

| Eurasian Watermilfoil (EWM) | 2,4-D | 5.7 |

| Hybrid Watermilfoil (HWM) | 2,4-D | 7.9 |

| Eurasian Watermilfoil (EWM) | 2,4-D butoxyethyl ester | 35.6 |

| Hybrid Watermilfoil (HWM) | 2,4-D butoxyethyl ester | 52.1 |

This table illustrates the significantly higher bioaccumulation of the 2,4-D butoxyethyl ester formulation compared to the standard 2,4-D formulation in both Eurasian and hybrid watermilfoil, with the hybrid showing greater accumulation than its parent species. nih.gov

Following absorption, the active form of the herbicide is transported systemically throughout the plant. mt.gov The pathway of translocation depends on the point of entry. nih.gov After foliar absorption, the herbicide primarily moves downwards in the phloem, along with the flow of sugars from the photosynthesizing leaves to areas of growth and storage. nih.govresearchgate.net If absorbed by the roots, it is transported upwards in the xylem with the transpiration stream. nih.govresearchgate.net This systemic movement ensures that the herbicide reaches its primary targets, regardless of where it was initially applied. mt.gov

The efficiency of translocation can be a factor in herbicide tolerance. In some tolerant plant lines, a significantly higher percentage of the absorbed herbicide remains within the treated leaf, with restricted movement to other parts of the plant. preprints.org For example, in tolerant cotton lines, 91-95% of the absorbed [14C]2,4-D remained in the treated leaf, whereas in the sensitive line, only 23% remained. preprints.org

The systemic transport of this compound culminates in its accumulation in specific tissues. The herbicide preferentially gathers in the meristematic regions of both shoots and roots. mt.govnih.gov These are areas of active cell division and growth, such as apical buds, root tips, and developing leaves. researchgate.net The concentration of the herbicide in these vital regions is a key factor in its mode of action, as it directly interferes with the processes of growth and development. researchgate.net

Molecular and Cellular Basis of Auxin Mimicry

At the molecular level, 2,4-D, the active form of this compound, functions as a mimic of the natural plant hormone indole-3-acetic acid (IAA), a primary auxin. xtbg.ac.cnfrontiersin.org However, unlike natural auxins which are carefully regulated by the plant, the synthetic auxin persists and is not easily metabolized, leading to a state of hormonal overdose. researchgate.netxtbg.ac.cn

The introduction of a high concentration of a persistent synthetic auxin throws the plant's delicate hormonal balance into disarray. xtbg.ac.cn This leads to a cascade of abnormal physiological responses. preprints.org The herbicidal action involves the stimulation of abnormal and uncontrolled growth. researchgate.net One of the key effects is the massive upregulation of ethylene (B1197577) biosynthesis. frontiersin.orgnih.gov Ethylene is a plant hormone associated with stress and senescence, and its overproduction contributes to symptoms like leaf epinasty (downward curling), tissue swelling, and eventual necrosis. preprints.orgxtbg.ac.cn The herbicide also interacts with abscisic acid (ABA) signaling pathways, further disrupting the plant's ability to regulate its growth and respond to stress. frontiersin.org This hormonal chaos ultimately leads to the death of susceptible plants. xtbg.ac.cn

Auxins play a crucial role in regulating cell elongation by increasing the plasticity or "stretchiness" of the cell wall. The influx of synthetic auxins from this compound leads to an uncontrolled increase in cell wall plasticity. researchgate.net This results in unsustainable and disorganized cell elongation and division. mt.govresearchgate.net The structural integrity of the plant's tissues is compromised, leading to visible symptoms like stem curling and twisting. mt.gov In some cases, as a defense mechanism, cells may undergo a heavy impregnation of their cell walls, forming a "pectin shield" in an attempt to counteract the effects of the herbicide. nih.gov However, in susceptible species, this is insufficient to prevent the lethal consequences of uncontrolled growth. xtbg.ac.cn

Disruption of Nucleic Acid and Protein Synthesis

The herbicidal action of 2,4-D, the active form of this compound, is linked to significant alterations in fundamental cellular processes, including the synthesis of nucleic acids and proteins. Following exposure, susceptible plants exhibit abnormal increases in protein and nucleic acid content, particularly in stem tissues. cambridge.org This response is a key part of the uncontrolled growth induced by this synthetic auxin.

Research has shown that treatment with auxin-like herbicides, including 2,4-D, can lead to a substantial increase in the levels of DNA and protein in the roots of both susceptible dicots, like cucumbers, and tolerant monocots, like wheat. cambridge.org However, the most significant difference between susceptible and tolerant species lies in the regulation of RNA. In susceptible cucumber plants, high concentrations of these herbicides can increase RNA levels by over 200%. cambridge.org In contrast, tolerant wheat plants show a progressive decrease in RNA levels as herbicide concentration increases. cambridge.org This differential effect on RNA metabolism is believed to be a crucial factor in the herbicide's selectivity. The altered protein-to-RNA ratio observed in treated plants suggests an interference with the protein synthesis machinery. cambridge.org

Further studies have indicated that 2,4-D affects the transcription of a wide array of genes. In Arabidopsis, exposure to 2,4-D was found to increase the transcription levels of 148 genes and decrease the levels of 85 genes within one hour. nih.gov These regulated genes are involved in numerous functional categories, including transcription, metabolism, signal transduction, and protein fate, highlighting the widespread impact of the herbicide on cellular regulation. nih.gov The effect on protein synthesis has also been observed in microorganisms, where 2,4-D inhibited in vitro protein synthesis, an effect that could be reversed by the addition of polyamines. nih.gov This suggests that the herbicide's mechanism of action may involve interference with polyamine metabolism, which is essential for cellular growth and differentiation in both prokaryotic and eukaryotic cells. nih.gov

Modulation of Ethylene Biosynthesis and Secondary Phytotoxic Metabolites

A primary mechanism of 2,4-D's phytotoxicity involves the stimulation of ethylene production. orst.educambridge.org As a synthetic auxin, 2,4-D disrupts normal hormonal balance, leading to an abnormal and sustained increase in the biosynthesis of ethylene, a key plant hormone involved in senescence and stress responses. researchgate.net This is achieved by up-regulating the genes for enzymes like 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and ACC oxidase, which are critical in the ethylene production pathway. researchgate.net The resulting overproduction of ethylene contributes to many of the classic symptoms of auxin herbicide injury, such as epinasty (downward bending of leaves), senescence, and ultimately, cell death. researchgate.net

Studies have demonstrated that both susceptible dicotyledonous plants (like soybeans) and resistant monocotyledonous plants (like corn) produce ethylene when treated with 2,4-D. cambridge.orgcambridge.org However, the response and subsequent damage are far more pronounced in susceptible species. In resistant weeds, a common characteristic is the production of significantly less ethylene compared to their susceptible counterparts when exposed to 2,4-D, confirming that ethylene response is linked to susceptibility. mdpi.comresearchgate.net

| Plant Type | Typical Response to 2,4-D | Ethylene Production Level | Resulting Symptoms |

|---|---|---|---|

| Susceptible Dicot | High Sensitivity | Significantly Increased | Epinasty, uncontrolled growth, senescence, cell death |

| Tolerant/Resistant Monocot | Low Sensitivity | Slightly Increased or Normal | Minimal to no symptoms |

| Resistant Dicot Weed | Low Sensitivity | Significantly less than susceptible biotypes | Survival, reduced symptoms |

Effects on Vascular Tissue Development and Function

The herbicidal action of 2,4-D is profoundly characterized by its disruptive effects on the plant's vascular system, which comprises the xylem and phloem tissues responsible for transporting water, nutrients, and photosynthates. orst.edumdpi.com As a synthetic auxin, 2,4-D induces uncontrolled and uncoordinated cell division and enlargement, particularly within the meristematic and vascular tissues. orst.eduresearchgate.netwikipedia.org

This rapid proliferation of cells leads to a number of damaging anatomical and physiological consequences:

Vascular Occlusion: The abnormal growth causes swelling and proliferation of tissues, especially in the stem. This can crush and block the phloem, impeding the transport of sugars from the leaves to other parts of the plant, effectively starving the roots and other sink tissues.

Disrupted Transport: Damage to the vascular system interferes with the normal flow of water and nutrients through the xylem and phloem. orst.edu This disruption is a primary contributor to the wilting, leaf malformation, and eventual death of the plant. researchgate.net

Abnormal Development: In the cambial zone, a layer of actively dividing cells between xylem and phloem, 2,4-D stimulates excessive cell division. researchgate.net This leads to the formation of undifferentiated callus-like tissue and malformed vascular elements, compromising the structural integrity and function of the stem. researchgate.net

These effects collectively lead to a catastrophic failure of the plant's transport systems, resulting in the characteristic twisting of stems, leaf withering, and ultimately, the death of susceptible broadleaf plants. wikipedia.org

Metabolic Transformation of this compound in Plants

Ester Hydrolysis to the Active 2,4-D Acid

This compound is an ester formulation of 2,4-D. Ester forms are valued for their ability to readily penetrate the waxy cuticle of plant leaves. orst.edu However, the ester molecule itself is not the primary phytotoxic agent. Once absorbed into the plant, this compound must undergo a critical activation step: ester hydrolysis. nih.gov

This biochemical reaction is catalyzed by esterase enzymes present within the plant's cells. nih.govcore.ac.uk The hydrolysis process cleaves the butoxyethyl group from the parent molecule, converting it into the free acid form, 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov This 2,4-D acid is the biologically active molecule that mimics the natural plant hormone auxin and initiates the herbicidal cascade of events. nih.gov This rapid conversion ensures that the active compound is released at the site of action within the plant tissues. nih.gov The rate of this hydrolysis can influence the speed and intensity of the herbicidal effect.

Subsequent Biotransformation Pathways (e.g., ring hydroxylation, side-chain degradation, conjugation)

Once converted to its active 2,4-D acid form, the herbicide is subject to various metabolic processes within the plant, which are generally aimed at detoxification. These biotransformation pathways are similar to those plants use to metabolize natural auxins and other xenobiotics. nih.gov The primary mechanisms can be categorized into three main types:

Ring Hydroxylation: This oxidative process involves the addition of a hydroxyl (-OH) group to the aromatic ring of the 2,4-D molecule. nih.govresearchgate.net This reaction is predominantly catalyzed by cytochrome P450 monooxygenase enzymes. researchgate.net The resulting hydroxylated metabolites, such as 4-hydroxy-2,5-dichlorophenoxyacetic acid, are generally less phytotoxic than the parent 2,4-D. nih.govresearchgate.net

Side-Chain Degradation: Plants can chemically modify or cleave the acetic acid side chain of the 2,4-D molecule. nih.gov This can involve shortening the side chain, which alters the molecule's ability to act as an auxin mimic, thereby reducing its herbicidal activity. In some cases, this can lead to the formation of 2,4-dichlorophenol (B122985) (2,4-DCP), a less phytotoxic compound. nih.govnih.gov

Conjugation: The 2,4-D molecule or its hydroxylated metabolites can be conjugated (bound) to other endogenous molecules, such as sugars (e.g., glucose) or amino acids (e.g., aspartic acid, glutamic acid). nih.govresearchgate.net This process increases the water solubility of the herbicide, facilitating its compartmentalization into the vacuole or cell wall, effectively sequestering it away from its target sites in the cytoplasm and nucleus. These conjugated forms are typically considered detoxification products with no auxin activity. nih.gov

The prevalence of these pathways differs between plant species. Tolerant monocots are often more efficient at creating irreversible, non-toxic conjugates, while susceptible dicots may form reversible conjugates that can release the active 2,4-D back into the cell, maintaining its phytotoxic effects. researchgate.net

| Pathway | Description | Key Enzymes Involved | Primary Metabolites | Effect on Phytotoxicity |

|---|---|---|---|---|

| Ring Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Cytochrome P450 Monooxygenases | Hydroxylated 2,4-D derivatives (e.g., 4-hydroxy-2,5-D) | Reduced |

| Side-Chain Degradation | Cleavage or modification of the acetic acid side chain. | Dioxygenases (in engineered plants) | 2,4-Dichlorophenol (2,4-DCP) | Reduced |

| Conjugation | Binding of 2,4-D or its metabolites to sugars or amino acids. | Glucosyltransferases, Amino Acid Transferases | 2,4-D-glucose esters, 2,4-D-amino acid conjugates | Eliminated (detoxification) |

Mechanisms of Herbicide Resistance and Detoxification in Plants

The evolution of herbicide resistance in weed populations is a significant challenge. For 2,4-D, resistance is typically conferred by non-target-site resistance (NTSR) mechanisms, which prevent the active herbicide from reaching its target site at a lethal concentration. nih.gov Key mechanisms include:

Enhanced Metabolism: This is one of the most common resistance mechanisms. Resistant plants have an enhanced ability to rapidly metabolize 2,4-D into non-toxic forms through the pathways described in section 4.3.2. mdpi.comcambridge.org This often involves the upregulation or increased efficiency of detoxification enzymes, particularly cytochrome P450 monooxygenases, which play a role in hydroxylating the herbicide. mdpi.comnih.gov The ability to quickly break down the herbicide prevents it from accumulating to lethal levels.

Reduced Translocation: Some resistant weed biotypes exhibit impaired transport of 2,4-D from the site of application (the leaves) to the meristematic tissues where it exerts its primary effect. mdpi.comnih.gov Reduced phloem loading and movement of the herbicide essentially confines it to the treated leaves, protecting the vital growing points of the plant. nih.gov

Sequestration: Resistant plants may detoxify 2,4-D by sequestering it. After conjugation with molecules like glucose, the inactive herbicide conjugate is transported and permanently stored in the plant vacuole, effectively removing it from the metabolically active parts of the cell. nih.gov

These mechanisms can act alone or in combination to confer high levels of resistance. nih.gov For instance, a study of various dicotyledonous weeds found that some species relied solely on enhanced metabolism, others on reduced translocation, and some, like Amaranthus hybridus, utilized both mechanisms to survive 2,4-D application. mdpi.comresearchgate.net Understanding these diverse detoxification strategies is crucial for managing the evolution of herbicide resistance.

Ecotoxicological Research and Ecological Impact of 2 Butoxyethyl 2,4 Dichlorophenoxyacetate on Non Human Organisms

Mechanisms of Ecotoxicity in Non-Target Organisms

The toxic effects of 2-Butoxyethyl 2,4-dichlorophenoxyacetate (B1228070) on non-target organisms are primarily linked to the cellular and molecular actions of its active form, 2,4-D. These mechanisms involve disruption of fundamental cellular processes.

The herbicidal action of 2,4-D involves mimicking natural plant growth hormones known as auxins. juniperpublishers.com This leads to uncontrolled and disorganized cell division and growth, ultimately damaging the vascular tissue of susceptible plants. orst.edublm.gov

In non-target animals, the toxicological pathways are different. High levels of exposure can lead to a range of adverse effects, including damage to the kidneys, thyroid, and other organs. orst.edu A significant mechanism of toxicity at the cellular level is the induction of oxidative stress. researchgate.netnih.gov This occurs when there is an imbalance between the production of reactive oxygen species (free radicals) and the ability of the organism's antioxidant defenses to detoxify them. researchgate.netresearchgate.net This oxidative stress can damage cellular components like lipids, proteins, and DNA, leading to cell death through processes such as apoptosis (programmed cell death). nih.govresearchgate.netnih.gov

The integrity of the cell membrane is crucial for normal cellular function, and it is a target for 2,4-D. Research has shown that 2,4-D can physically interact with and perturb cell membranes. nih.gov

Studies using human erythrocytes (red blood cells) as a model demonstrated that 2,4-D induces significant changes in cell shape. This effect is attributed to the herbicide's interaction with the outer layer of the cell membrane. nih.gov Further investigations on model membrane systems, such as phospholipid bilayers, have indicated that 2,4-D can disturb their structure and increase membrane fluidity. researchgate.net Damage to erythrocyte membrane proteins may also be caused by phenoxy herbicides. researchgate.net Such disruptions can impair vital membrane functions, including transport and signaling.

A critical mechanism of 2,4-D's toxicity involves the disruption of cellular energy production. This primarily occurs through interference with mitochondria, the cell's powerhouses.

Research indicates that 2,4-D can cause an indirect disruption of the mitochondrial transmembrane potential, which is essential for energy synthesis. researchgate.net This interference leads to the inhibition of oxidative phosphorylation, the process that generates the majority of the cell's ATP (adenosine triphosphate), its main energy currency. researchgate.net The resulting decrease in ATP levels, coupled with the disruption of the membrane potential, can trigger the opening of mitochondrial permeability transition pores. This leads to the release of cytochrome C into the cytoplasm, a key step that activates a cascade of enzymes called caspases, ultimately initiating apoptosis and cell death. researchgate.net

Broader Ecological Consequences

The widespread use of 2-Butoxyethyl 2,4-dichlorophenoxyacetate, an ester formulation of the herbicide 2,4-D, has prompted significant research into its broader consequences on ecosystems. As a selective herbicide, its primary function is to alter plant communities, but its effects ripple through various trophic levels and biogeochemical cycles, impacting aquatic food webs, habitat structures, and microbial communities.

The introduction of this compound into aquatic environments can have direct toxic effects on invertebrates, which are crucial components of the aquatic food web. Ester formulations of 2,4-D are recognized as being more toxic to aquatic organisms than acid or salt forms, primarily due to their increased ability to be absorbed through the gills. juniperpublishers.comorst.edu

Research has shown that the sensitivity of aquatic invertebrates to 2,4-D esters varies significantly among species. inchem.orgresearchgate.net For instance, the 48-hour median lethal concentration (LC50) for the water flea (Daphnia magna) has been reported as 5600 µg/L, while for the seed shrimp (Cypridopsis vidua), the LC50 is 1800 µg/L. nih.gov These organisms are vital food sources for larger aquatic animals, and a reduction in their populations can disrupt the entire food chain. The No Observed Effect Concentration (NOEC) for the butoxyethyl ester, based on survival and reproduction of freshwater invertebrates, was estimated at 0.2 mg acid equivalents/L. juniperpublishers.com

The toxicity of 2,4-D to aquatic invertebrates is also influenced by environmental factors such as water temperature, with sensitivity increasing as temperatures rise. orst.eduinchem.org The death and decomposition of targeted aquatic plants can lead to decreased dissolved oxygen levels, further stressing invertebrate populations and the fish that feed on them.

As a selective, systemic herbicide, this compound is designed to control broadleaf weeds. forestrydistributing.comnih.gov Its application directly and intentionally alters the composition of plant communities in both terrestrial and aquatic ecosystems. nih.gov This alteration has profound effects on habitat structure, which can, in turn, impact the wildlife dependent on that habitat.

In aquatic environments, this herbicide is used to manage invasive broadleaf species such as Eurasian watermilfoil (Myriophyllum spicatum) and water hyacinth (Eichhornia crassipes). nih.govresearchgate.net While effective in controlling these target species, it can also harm desirable native plants like native milfoils, coontail, and various lilies. researchgate.net The removal of dense aquatic vegetation, whether invasive or native, fundamentally changes the physical structure of the water body. This can lead to a loss of shelter and breeding grounds for fish and invertebrates, increased water flow, and altered sediment dynamics.

On land, this compound is used to control broadleaf weeds in rangelands, forests, and rights-of-way. nih.gov The removal of these plants can reduce food sources and cover for various wildlife species. While the goal is often to promote the growth of desirable grasses or conifers, the resulting shift in plant community structure can lead to a less diverse habitat. forestrydistributing.com The loss of flowering broadleaf plants can also negatively affect pollinators and other insects that rely on them.

Microbial communities in soil and water are fundamental to nutrient cycling and the degradation of organic matter. The introduction of this compound can significantly influence the structure and function of these communities. fao.org The primary fate of this compound in the environment is microbial degradation. scispace.com

In soil, the application of 2,4-D esters can lead to shifts in the microbial population. researchgate.net Research on 2,4-D butyl ester showed that its addition significantly altered the microbial community structure. researchgate.net The effects were dependent on the concentration of the herbicide and the organic matter content of the soil. researchgate.net For instance, at an application rate of 0.95 kg/ha , the iso-octyl ester of 2,4-D reduced populations of bacteria, fungi, and actinomycetes by 26.3%, 19.5%, and 30%, respectively. Some studies have found that while certain microbial populations are initially depressed, they can recover over time. researchgate.net The herbicide can also affect specific microbial functions, such as nitrogen fixation. Some nitrogen-transforming bacteria, particularly autotrophic nitrifying bacteria, have shown sensitivity to 2,4-D esters, while heterotrophic nitrifying bacteria were stimulated.

In aquatic systems, microbial degradation is also a key process for the breakdown of this compound. nih.gov The rate of this degradation can be influenced by factors such as water temperature and the presence of organic matter like leaf litter. nih.gov Studies on aquatic biofilms, which are complex communities of algae, bacteria, and fungi, have shown that 2,4-D can cause significant decreases in biomass accrual, gross primary production, and community respiration. This indicates that the herbicide can impair the fundamental metabolic processes of these crucial microbial ecosystems.

Advanced Analytical Methodologies for 2 Butoxyethyl 2,4 Dichlorophenoxyacetate in Environmental Matrices

Chromatographic and Spectrometric Techniques

Chromatographic techniques, often coupled with spectrometric detectors, form the cornerstone of analytical methods for 2-Butoxyethyl 2,4-dichlorophenoxyacetate (B1228070) and related compounds. These methods offer high resolution and sensitivity, allowing for the separation and detection of the analyte from complex environmental samples.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) is a primary technique for the analysis of halogenated organic compounds, including chlorophenoxy herbicides like 2-Butoxyethyl 2,4-dichlorophenoxyacetate. gcms.czresearchgate.net The ECD is highly selective and exceptionally sensitive to electronegative compounds, such as those containing chlorine atoms, making it ideal for trace-level analysis. chromatographyonline.com

The principle of ECD involves a radioactive source (typically Nickel-63) that emits beta particles, ionizing the carrier gas (usually nitrogen) and generating a steady stream of free electrons. chromatographyonline.com This creates a constant baseline current between two electrodes. When an electronegative analyte like a chlorinated herbicide passes through the detector, it captures some of these free electrons, causing a decrease in the current. chromatographyonline.com This reduction in current is proportional to the concentration of the analyte.

For the analysis of 2,4-D esters, GC-ECD provides extremely low detection limits, often in the picogram range. chromatographyonline.com However, since 2,4-D itself is an acidic herbicide, it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to convert the acid form to a more volatile ester, such as a methyl ester, before injection into the GC system. nih.govscioninstruments.com The butoxyethyl ester can be analyzed directly, but methods often include a hydrolysis step to measure the total 2,4-D content.

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation and Metabolite Identification

While GC-ECD offers high sensitivity, it provides limited structural information, relying primarily on retention time for identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming the identity of this compound and identifying its metabolites. nih.govnih.govresearchgate.net

In a GC-MS system, the gas chromatograph separates the components of the sample mixture, which are then introduced into the mass spectrometer. The MS ionizes the molecules, fragments them in a reproducible pattern, and separates the resulting ions based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, which serves as a "chemical fingerprint," allowing for unambiguous identification. nist.gov

GC-MS is crucial for several reasons:

Confirmation: It confirms the presence of the analyte suspected from a screening method like GC-ECD by matching the obtained mass spectrum with that of a known standard or a spectral library. nih.gov

Metabolite Identification: In environmental and biological systems, this compound can be transformed into various metabolites, primarily through the hydrolysis of the ester bond to form 2,4-dichlorophenoxyacetic acid and 2-butoxyethanol. nih.gov GC-MS is instrumental in elucidating the structures of these and other potential degradation products. researchgate.net

Specificity: It can distinguish the target analyte from co-eluting matrix interferences that might produce a signal in a less selective detector like ECD.

The development of new microchemical techniques allows for sensitive capillary GC/MS analysis, with detection limits for 2,4-D derivatives reported in the nanogram per milliliter (ng/mL) range. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection for Non-Volatile Forms

High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for compounds that are non-volatile, polar, or thermally unstable. researchgate.net For the analysis of 2,4-D, the parent acid of this compound, HPLC eliminates the need for the often cumbersome and potentially error-introducing derivatization step required for GC analysis. researchgate.netdeswater.com

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For 2,4-D and its ester, a common setup involves a reversed-phase C18 column. deswater.comnih.gov